N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes a hydrazinyl group, an oxoethyl group, and a methylbenzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and substituted sulfonamides.
Scientific Research Applications
N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide
- N-(2-hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide
- N-(2-hydrazinyl-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide
Uniqueness
N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinyl group allows for versatile chemical modifications, while the methylbenzenesulfonamide group provides stability and specificity in biological interactions.
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-7-2-4-8(5-3-7)16(14,15)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVQCCUNWGRZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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